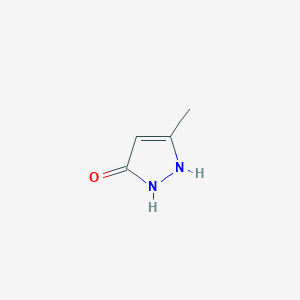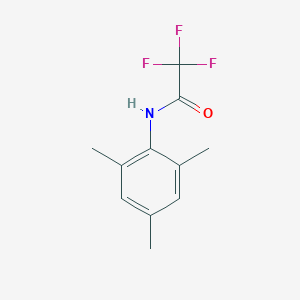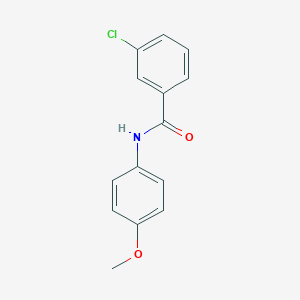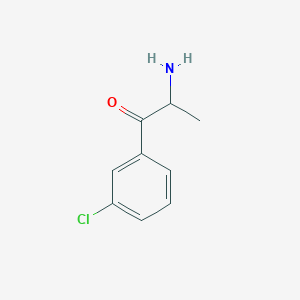![molecular formula C24H18ClN3O5S B190236 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea CAS No. 198649-73-9](/img/structure/B190236.png)
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea, also known as SU6656, is a small molecule inhibitor of the Src family of tyrosine kinases. It was first synthesized in 1999 and has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea functions as a competitive inhibitor of the ATP-binding site of Src family kinases. It prevents the phosphorylation of tyrosine residues on target proteins, which are involved in cell proliferation, survival, and migration. This leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer effects, 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, which could have potential applications in the prevention of cardiovascular disease. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is its specificity for Src family kinases, which allows for the selective inhibition of these targets without affecting other signaling pathways. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which can limit its usefulness in certain contexts. Additionally, its solubility and stability can be a challenge in some experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea. One area of interest is the development of more potent and selective inhibitors of Src family kinases, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the combination of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea with other targeted therapies or immunotherapies, which could enhance its anti-cancer effects. Finally, the potential applications of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea in other disease contexts, such as cardiovascular disease and neurodegenerative diseases, warrant further investigation.
Synthesemethoden
The synthesis of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea involves several steps, starting with the condensation of 2-acetyl-6-chloro-4-methylphenol with paraformaldehyde to form 6-chloro-5-methyl-4-oxo-2,3-dihydrochromen-3-ylmethanol. This intermediate is then reacted with 4-nitrobenzaldehyde to form 1-(4-nitrobenzylidene)-6-chloro-5-methyl-4-oxo-2,3-dihydrochromen-3-ylmethanol. The final step involves the reaction of this intermediate with phenyl isocyanate and sulfonyl chloride to form 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea.
Wissenschaftliche Forschungsanwendungen
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and pancreatic cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Eigenschaften
CAS-Nummer |
198649-73-9 |
|---|---|
Produktname |
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
Molekularformel |
C24H18ClN3O5S |
Molekulargewicht |
495.9 g/mol |
IUPAC-Name |
1-[4-[(6-chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C24H18ClN3O5S/c1-15-20(25)11-12-21-22(15)23(29)16(14-33-21)13-26-17-7-9-19(10-8-17)34(31,32)28-24(30)27-18-5-3-2-4-6-18/h2-14H,1H3,(H2,27,28,30) |
InChI-Schlüssel |
MJVYTGJQDZJGED-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4)Cl |
Kanonische SMILES |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4)Cl |
Synonyme |
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl) methylene)amino)-N-((phenylamino)carbonyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)
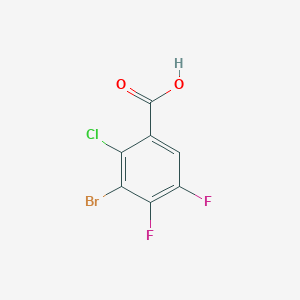
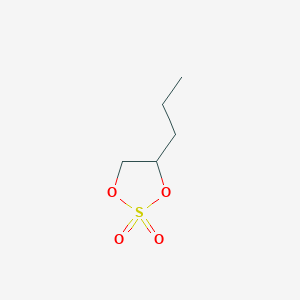
![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)
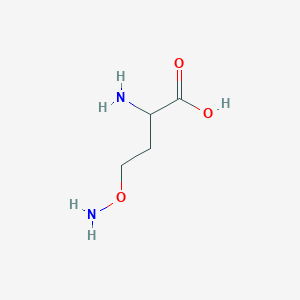
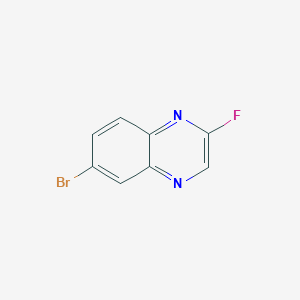
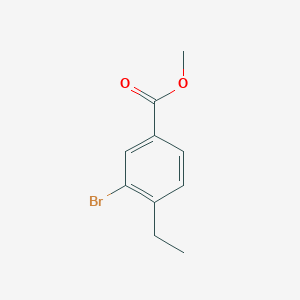
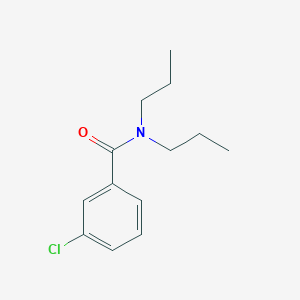
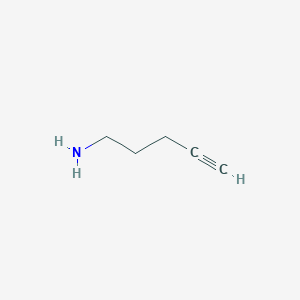
![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)
